2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c25-17-12-16(29-14-19(17)30-15-20(26)23-5-1-2-6-23)13-22-7-9-24(10-8-22)21(27)18-4-3-11-28-18/h3-4,11-12,14H,1-2,5-10,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKUQUONQDVOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction for Methylamine Attachment
The Mannich reaction is employed to introduce the methylamine linker at position 2:
Acylation with Furan-2-carbonyl Chloride
The piperazine nitrogen is acylated using furan-2-carbonyl chloride :
- Procedure :
- Workup :
- Extraction with NaHCO₃, drying (MgSO₄), and column chromatography (SiO₂, EtOAc/hexane).
Optimization Note : Excess acyl chloride (>1.1 eq) leads to diacylation; stoichiometric control is critical.
Functionalization at Position 5: Pyrrolidin-1-yl Ethoxy Ketone Side Chain
Williamson Ether Synthesis
The ethoxy bridge is constructed via nucleophilic substitution:
Alternative Mitsunobu Reaction
For sterically hindered substrates:
Comparative Data :
| Method | Conditions | Yield (%) |
|---|---|---|
| Williamson | K₂CO₃, DMF, 8 h | 78 |
| Mitsunobu | DIAD/PPh₃, THF, 24 h | 65 |
Convergent Synthesis and Final Coupling
A convergent approach links the two functionalized subunits:
- Fragment coupling :
- Purification :
Critical Parameters :
- Strict exclusion of moisture to prevent hydrolysis of the ethoxy ketone.
- Use of molecular sieves (4Å) to absorb byproduct H₂O.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Validation
While no crystal structure exists for the target compound, analogous pyranone derivatives (e.g.,) confirm the planarity of the pyranone ring and the tetrahedral geometry at the methylene bridge.
Challenges and Mitigation Strategies
- Diacylation of Piperazine :
- Ethoxy Ketone Hydrolysis :
- Regioselectivity in Pyranone Functionalization :
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound shares a common 4H-pyran-4-one scaffold with analogs but differs in substituent groups. Below is a comparative analysis of structurally related compounds from the evidence:
Table 1: Structural Comparison of Analogs
Key Observations:
Core Similarities : All compounds retain the 4H-pyran-4-one backbone, critical for π-π stacking or hydrogen bonding in molecular interactions.
Position 2 Substituents :
- The target compound and ’s analog share a piperazine-furan group, which may enhance solubility or receptor affinity due to the polar carbonyl group.
- ’s analog replaces furan with a phenylpiperazine , introducing aromatic bulkiness that could alter binding kinetics.
’s 4-nitrobenzyloxy substituent introduces a strong electron-withdrawing nitro group, which may affect metabolic stability .
Inferred Pharmacological Properties
- Receptor Binding: Piperazine derivatives in were tested for cannabinoid receptor (CB2/CB1) affinity.
- Bioavailability : The furan-2-carbonyl group (target compound) may improve solubility over ’s hydrophobic indole, though nitro groups () could enhance metabolic resistance .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its potential bioactivity?
Answer:
The compound features:
- A pyran-4-one core with a substituted ethoxy group (2-oxo-2-(pyrrolidin-1-yl)ethoxy), which may enhance solubility and hydrogen-bonding interactions.
- A piperazine moiety linked to a furan-2-carbonyl group , known for modulating receptor binding and pharmacokinetic properties in related molecules .
- The pyrrolidine substituent contributes to conformational flexibility and potential interactions with hydrophobic pockets in biological targets.
Implications for Bioactivity:
- Piperazine derivatives are associated with CNS activity (e.g., dopamine/serotonin receptor modulation) .
- Furan and pyrrolidine groups may influence metabolic stability and bioavailability .
Basic: What synthetic strategies are typically employed for this compound?
Answer:
Synthetic Route Overview:
Core Formation: Construct the pyran-4-one ring via cyclization of a diketone precursor under acidic or basic conditions .
Piperazine Functionalization: React 4-(furan-2-carbonyl)piperazine with a bromomethyl intermediate (e.g., using K₂CO₃ in DMF) to install the piperazine-methyl group .
Ethoxy Sidechain: Introduce the 2-oxo-2-(pyrrolidin-1-yl)ethoxy group via nucleophilic substitution or Mitsunobu reaction .
Key Reagents/Conditions:
- Aldehydes/Ketones for cyclization .
- Palladium Catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Methodological Considerations:
- Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) reduce side reactions .
- Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency; ligand choice (e.g., XPhos) improves regioselectivity .
- Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .
Data-Driven Example:
| Step | Parameter Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Piperazine Coupling | Solvent (DMF vs. THF) | DMF, 60°C | 72% → 89% |
| Ethoxy Installation | Base (K₂CO₃ vs. Cs₂CO₃) | Cs₂CO₃, rt | 65% → 82% |
Advanced: How do structural modifications (e.g., furan vs. benzodioxole) impact biological activity?
Answer:
Structure-Activity Relationship (SAR) Design:
- Furan vs. Benzodioxole: Replace the furan-2-carbonyl group with a benzodioxole moiety (e.g., ) to evaluate changes in metabolic stability and target affinity.
- Pyrrolidine vs. Piperidine: Test rigid vs. flexible amine substituents for conformational effects on binding.
Experimental Approach:
In Vitro Assays: Measure IC₅₀ against kinases or GPCRs (e.g., serotonin receptors) .
Metabolic Stability: Use liver microsomes to compare oxidation rates of furan (prone to CYP450 metabolism) vs. benzodioxole .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
Answer:
Root-Cause Analysis:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity: Verify purity (>98%) via HPLC and LC-MS; residual solvents (e.g., DMF) may interfere with cell-based assays .
- Solubility Effects: Use consistent DMSO stock concentrations (≤0.1% v/v) to avoid precipitation .
Case Study:
- A 10-fold IC₅₀ discrepancy was traced to differences in serum content (FBS vs. charcoal-stripped) altering protein binding .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key Techniques:
- NMR (¹H/¹³C): Confirm regiochemistry of the ethoxy and piperazine substituents .
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns (e.g., piperazine puckering ).
- HPLC-PDA/MS: Assess purity and detect degradation products (e.g., oxidation of furan to γ-ketoenal) .
Example Data (X-ray):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Piperazine) | 28.03° |
| H-bond Interactions | C—H···O (2.12 Å) |
Advanced: What strategies address poor pharmacokinetic properties (e.g., low oral bioavailability)?
Answer:
Methodological Solutions:
- Prodrug Design: Mask the pyran-4-one carbonyl as an ester to enhance permeability .
- CYP Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical studies to reduce first-pass metabolism .
- Formulation Optimization: Use lipid-based nanoemulsions to improve solubility (>5 mg/mL in FaSSIF) .
In Vivo Example:
- A prodrug derivative increased oral bioavailability from 12% to 58% in rat models .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
Stability Protocols:
pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
Thermal Stability: Accelerated stability testing (40°C/75% RH) over 4 weeks .
Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) .
Key Finding:
- The furan-2-carbonyl group showed hydrolysis at pH < 3, necessitating enteric coating for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
